3-hydroxy-N'-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)naphthalene-2-carbohydrazide
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Overview
Description
3-HYDROXY-N’-(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)NAPHTHALENE-2-CARBOHYDRAZIDE is a complex organic compound with the molecular formula C15H10N4O5 It is characterized by the presence of a naphthalene ring system, a hydrazide group, and a trioxo-diazinane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-N’-(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)NAPHTHALENE-2-CARBOHYDRAZIDE typically involves the reaction of naphthalene-2-carbohydrazide with a suitable trioxo-diazinane precursor under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-N’-(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)NAPHTHALENE-2-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazide and diazinane moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding naphthoquinone derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted hydrazide or diazinane derivatives.
Scientific Research Applications
3-HYDROXY-N’-(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)NAPHTHALENE-2-CARBOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Potential use in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-HYDROXY-N’-(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)NAPHTHALENE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,2′,2″-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)triacetic Acid Derivatives
- N-[2-(3,5-Diallyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)ethyl]ureas and -Carbamates
- 2,4,6-Tri-substituted-1,3,5-Triazines
Uniqueness
3-HYDROXY-N’-(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)NAPHTHALENE-2-CARBOHYDRAZIDE is unique due to its specific combination of a naphthalene ring, hydrazide group, and trioxo-diazinane moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H10N4O5 |
---|---|
Molecular Weight |
326.26 g/mol |
IUPAC Name |
3-hydroxy-N-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)imino]naphthalene-2-carboxamide |
InChI |
InChI=1S/C15H10N4O5/c20-10-6-8-4-2-1-3-7(8)5-9(10)12(21)19-18-11-13(22)16-15(24)17-14(11)23/h1-6,20H,(H3,16,17,22,23,24) |
InChI Key |
HXWNIQDRKPLGJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)N=NC3=C(NC(=O)NC3=O)O)O |
Origin of Product |
United States |
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